molecular formula C18H24N6 B13746222 Isoquinoline, 1,2,3,4-tetrahydro-2-(4-amino-6-(piperidinomethyl)-s-triazin-2-yl)- CAS No. 30146-66-8

Isoquinoline, 1,2,3,4-tetrahydro-2-(4-amino-6-(piperidinomethyl)-s-triazin-2-yl)-

Cat. No.: B13746222
CAS No.: 30146-66-8
M. Wt: 324.4 g/mol
InChI Key: CTVQFAXRPHINCY-UHFFFAOYSA-N
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Description

Isoquinoline, 1,2,3,4-tetrahydro-2-(4-amino-6-(piperidinomethyl)-s-triazin-2-yl)- is a complex organic compound that belongs to the class of isoquinolines. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline. This particular compound is notable for its unique structure, which includes a tetrahydroisoquinoline core and a triazinyl group, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Isoquinoline, 1,2,3,4-tetrahydro-2-(4-amino-6-(piperidinomethyl)-s-triazin-2-yl)- typically involves multi-step organic synthesis. The process often starts with the preparation of the tetrahydroisoquinoline core, followed by the introduction of the triazinyl group. Common reagents used in these reactions include amines, aldehydes, and various catalysts to facilitate the formation of the desired product. The reaction conditions usually involve controlled temperatures and pH levels to ensure the stability of the intermediate compounds.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled to maximize yield and purity. The use of automated systems for monitoring and adjusting reaction parameters is common to ensure consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

Isoquinoline, 1,2,3,4-tetrahydro-2-(4-amino-6-(piperidinomethyl)-s-triazin-2-yl)- undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogens, alkylating agents, and other nucleophiles or electrophiles under controlled temperatures and solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound. Substitution reactions can lead to a wide range of substituted isoquinoline derivatives.

Scientific Research Applications

Isoquinoline, 1,2,3,4-tetrahydro-2-(4-amino-6-(piperidinomethyl)-s-triazin-2-yl)- has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Isoquinoline, 1,2,3,4-tetrahydro-2-(4-amino-6-(piperidinomethyl)-s-triazin-2-yl)- involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: A structurally related compound with a similar aromatic ring system.

    Tetrahydroisoquinoline: Shares the tetrahydroisoquinoline core but lacks the triazinyl group.

    Triazine Derivatives: Compounds containing the triazinyl group but with different core structures.

Uniqueness

Isoquinoline, 1,2,3,4-tetrahydro-2-(4-amino-6-(piperidinomethyl)-s-triazin-2-yl)- is unique due to its combination of the tetrahydroisoquinoline core and the triazinyl group This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds

Properties

CAS No.

30146-66-8

Molecular Formula

C18H24N6

Molecular Weight

324.4 g/mol

IUPAC Name

4-(3,4-dihydro-1H-isoquinolin-2-yl)-6-(piperidin-1-ylmethyl)-1,3,5-triazin-2-amine

InChI

InChI=1S/C18H24N6/c19-17-20-16(13-23-9-4-1-5-10-23)21-18(22-17)24-11-8-14-6-2-3-7-15(14)12-24/h2-3,6-7H,1,4-5,8-13H2,(H2,19,20,21,22)

InChI Key

CTVQFAXRPHINCY-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)CC2=NC(=NC(=N2)N3CCC4=CC=CC=C4C3)N

Origin of Product

United States

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